NIR-820 dye
Description
Properties
Molecular Formula |
C40H47ClN2O10S2 |
|---|---|
Molecular Weight |
815.4 g/mol |
IUPAC Name |
4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron |
InChI |
InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53) |
InChI Key |
HJEIDWZAADEXGG-UHFFFAOYSA-N |
Isomeric SMILES |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Canonical SMILES |
[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Scientific Research Applications
Optical Imaging Applications
1. In Vivo Imaging:
NIR-820 dye exhibits considerable fluorescence intensity in the near-infrared region, making it suitable for in vivo imaging applications. A study demonstrated that NIR-820 enabled real-time cerebrovascular functional imaging in mice, showcasing high spatial resolution and deep tissue penetration. The dye's brightness in serum was notably higher than in water, enhancing its potential for angiography .
2. Tumor Imaging and Therapy:
NIR-820 has been employed for both imaging and photothermal therapy of tumors. In vivo studies indicated that subcutaneous tumors treated with NIR-820 showed significant inhibition or complete eradication. The dye's photothermal effect, combined with its imaging capabilities, positions it as a promising candidate for cancer theranostics .
3. Comparison with Indocyanine Green:
A comparative study highlighted that NIR-820 offers advantages over indocyanine green (ICG), particularly regarding stability in aqueous solutions and longer plasma residence time. In vitro experiments revealed that NIR-820 maintained a consistent peak emission wavelength, which is crucial for reliable imaging outcomes .
Nanoparticle Formulations
1. Encapsulation in Polymeric Nanocarriers:
Research has focused on encapsulating NIR-820 within biocompatible polymeric nanocarriers to enhance its photothermal efficiency and stability. One study synthesized a core-shell nanocarrier using poly(lactic glycolic acid) as the core and phospholipid-poly(ethylene glycol) as the shell, resulting in improved circulation half-life and stability compared to ICG .
2. Fluorescent Silica Nanoparticles:
NIR-820 has also been integrated into silica nanoparticles for multiplexed assays and imaging applications. These nanoparticles were characterized to optimize fluorescence intensity and biocompatibility, demonstrating the versatility of NIR-820 as a fluorophore in bioanalytical applications .
Photothermal Therapy
NIR-820's photothermal properties have been extensively studied for therapeutic applications:
1. Mechanism of Action:
The dye acts as a photothermal agent when exposed to near-infrared light, converting light energy into heat to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial for targeted cancer therapies .
2. Case Studies:
Case studies have shown that NIR-820-loaded nanoparticles significantly enhanced therapeutic outcomes in breast cancer models by inducing localized hyperthermia upon laser irradiation, leading to effective tumor ablation .
Summary of Findings
Comparison with Similar Compounds
NIR-820 vs. NIR-920
NIR-920, a derivative of NIR-820, was developed via molecular engineering by replacing sulfur (S) atoms with selenium (Se) in the thiadiazole (BBTD) electron acceptor. This substitution induces a 100 nm red shift in absorption (peak at 920 nm), enabling imaging in the NIR-IIb region (1,000–1,700 nm). Unlike NIR-820, NIR-920 exhibits aggregation-induced emission (AIE) properties, enhancing brightness in aggregated states. While NIR-820 is effective for conventional NIR-I imaging (700–900 nm), NIR-920’s extended wavelength improves spatial resolution and penetration depth for lymph node imaging and surgical navigation .
Key Data:
| Parameter | NIR-820 | NIR-920 |
|---|---|---|
| Absorption Peak | 820 nm | 920 nm |
| Emission Region | NIR-I | NIR-IIb |
| Brightness Mechanism | Conventional Fluorescence | AIE |
| Primary Application | MRI/Optical Imaging | NIR-IIb Imaging |
NIR-820 vs. IR-820
IR-820, structurally related to NIR-820, operates in the NIR-II window (900–1,700 nm) and demonstrates dual functionality in fluorescence imaging and photothermal therapy. Unlike NIR-820, IR-820 shows increased fluorescence intensity in serum compared to water, making it suitable for real-time cerebrovascular imaging and tumor theranostics. IR-820 also exhibits superior photothermal conversion efficiency, enabling tumor eradication under laser irradiation. However, NIR-820’s conjugation with PBNPs provides dual-modal (MRI/optical) capabilities, which IR-820 lacks .
Key Data:
| Parameter | NIR-820 | IR-820 |
|---|---|---|
| Emission Region | NIR-I | NIR-II |
| Photothermal Effect | Limited | High |
| Multimodal Utility | MRI/Optical | Optical/Photothermal |
| LogD Value | −3.3 ± 0.7 (hydrophilic) | Not reported |
NIR-820-PBNP Conjugates vs. Other Prussian Blue-Based Systems
NIR-820 conjugated with citrate-coated PBNPs forms a nanocomposite with enhanced T1-weighted MRI contrast (relaxivity rate: 8.7 mM⁻¹s⁻¹ for Fe³⁺). This system outperforms uncoated PBNPs and other inorganic nanoparticles (e.g., gold nanoparticles) in colloidal stability and biocompatibility. For instance, PBNP-NIR-820 maintains >95% radiochemical purity in ⁶⁸Ga labeling, whereas ⁶⁴Cu-labeled analogs show reduced purity (<90%) due to instability .
Key Data:
| Parameter | NIR-820-PBNP | Uncoated PBNPs | Gold Nanoparticles |
|---|---|---|---|
| Relaxivity (r1) | 8.7 mM⁻¹s⁻¹ | 5.2 mM⁻¹s⁻¹ | <3.0 mM⁻¹s⁻¹ |
| Radiochemical Purity (⁶⁸Ga) | >95% | Not applicable | Not applicable |
| Cytotoxicity | None observed | None observed | Variable |
NIR-820 vs. PESIN Conjugates
PESIN peptide multimers conjugated with NIR-820 derivatives (e.g., MIU2 and MIU3) demonstrate modular synthesis via Suzuki cross-coupling and solid-phase peptide synthesis. These conjugates exhibit logD values of −2.6 ± 0.1 (MIU2) and −2.9 ± 0.1 (MIU3), comparable to free NIR-820 (−3.3 ± 0.7). However, higher-order multimers (e.g., homotetramers) show reduced hydrophilicity (logD = −1.8 ± 0.1), impacting biodistribution. NIR-820’s versatility in covalent bonding (e.g., C–C bonds) ensures robustness in these conjugates .
Key Data:
| Parameter | NIR-820-PESIN (MIU2) | NIR-820-PESIN (Homotetramer) |
|---|---|---|
| LogD | −2.6 ± 0.1 | −1.8 ± 0.1 |
| Radiochemical Yield | 95% | 95% |
| Molar Activity | 18–60 GBq/µmol (⁶⁸Ga) | 5–40 GBq/µmol (⁶⁴Cu) |
Preparation Methods
IR-820 belongs to the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocycles. The core structure consists of a benzindole moiety conjugated with a sulfonate group, enhancing water solubility and fluorescence intensity in biological media. Figure 1A (referenced in) illustrates the dye’s chemical structure, which exhibits a peak absorption wavelength of 793 nm in serum and 710 nm in aqueous solutions. The fluorescence emission red-shifts from 829 nm in water to 858 nm in serum, attributed to interactions with serum proteins that stabilize the excited state.
Synthesis of IR-820 Cyanine Dye
The synthesis of IR-820 involves condensing 1,1,2-trimethyl-1H-benz[e]indole with a chlorinated polymethine chain in the presence of a base, followed by sulfonation to introduce the sulfonate group. Ethylenediamine linkers are subsequently added to facilitate polymer conjugation, achieving a reaction yield exceeding 90%. Critical parameters include:
Polymer Functionalization for Enhanced Stokes Shift and Biocompatibility
Functionalizing IR-820 with amphiphilic polymers tunes its optical properties and improves biocompatibility. Poly(isobutylene-alt-maleic anhydride) (PMA) is a widely used polymer due to its carboxylic acid groups, which enable covalent bonding to the dye’s ethylenediamine linker.
Conjugation Protocol
- Activation of PMA : The polymer is dissolved in DMSO and reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups.
- Dye coupling : IR-820-ethylenediamine is added dropwise to the activated PMA solution, stirred for 24 hours at room temperature.
- Purification : Unconjugated dye is removed via dialysis (molecular weight cutoff: 3.5 kDa) against phosphate-buffered saline (PBS).
This functionalization increases the Stokes shift from 106 nm (unmodified IR-820) to 208 nm, reducing self-quenching and improving signal-to-noise ratios in imaging.
Table 1: Optical Properties of IR-820 Before and After Polymer Functionalization
| Parameter | Unmodified IR-820 | PMA-Functionalized IR-820 |
|---|---|---|
| Absorption λmax (nm) | 710 | 725 |
| Emission λmax (nm) | 816 | 933 |
| Stokes shift (nm) | 106 | 208 |
| Quantum yield | 0.12 | 0.18 |
Nanoencapsulation via Lipid-Polymer Hybrid Nanoparticles
To address IR-820’s limited aqueous stability and rapid clearance, researchers have encapsulated the dye into poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with phospholipids.
Nanoprecipitation Method
- Dye-polymer complexation : IR-820 (300 µg) is dissolved in DMSO and mixed with PLGA (1 mg) in acetonitrile.
- Lipid coating : A lipid mixture (DSPE-PEG and DSPG, 4:3 w/w) in ethanol is added to the PLGA solution under stirring, forming core-shell nanoparticles.
- Purification : Centrifugation (10 kDa Amicon filters, 3,500 rpm) removes free dye and solvents.
Table 2: Optimization of IR-820 Loading in PLGA Nanoparticles
| IR-820 Input (µg) | Encapsulation Efficiency (%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| 150 | 58 ± 4 | 98 ± 6 | 0.15 ± 0.02 |
| 300 | 82 ± 3 | 103 ± 8 | 0.16 ± 0.03 |
| 400 | 71 ± 5 | 121 ± 9 | 0.21 ± 0.04 |
Data from demonstrates that 300 µg input achieves optimal encapsulation without compromising nanoparticle monodispersity.
Photothermal Efficiency of IR-820-Loaded Nanoparticles
IR-820 PLGA nanoparticles exhibit concentration-dependent photothermal conversion. Under 808 nm laser irradiation (14.1 W/cm²), a 120 µM dye solution reaches 55°C within 4 minutes, sufficient for hyperthermia-mediated cell death.
Table 3: Temperature Rise of IR-820 PLGA Nanoparticles vs. Free Dye
| IR-820 Concentration (µM) | ∆T (°C) – Free IR-820 | ∆T (°C) – IR-820 PLGA |
|---|---|---|
| 20 | 12 ± 1 | 15 ± 2 |
| 60 | 28 ± 3 | 34 ± 4 |
| 120 | 42 ± 5 | 49 ± 6 |
Functionalization with Magnetic Nanoparticles for Bimodal Imaging
IR-820 has been conjugated to iron oxide (Fe3O4) magnetic nanoparticles (MNPs) to create bimodal probes for fluorescence and magnetic resonance imaging (MRI).
Grafting IR-820-PMA onto MNPs
- MNP synthesis : Fe3O4 MNPs (6 nm diameter) are prepared via coprecipitation of Fe2+ and Fe3+ salts.
- Surface modification : MNPs are coated with aminopropyltriethoxysilane (APTES) to introduce amine groups.
- Conjugation : IR-820-PMA is grafted onto MNPs via EDC/NHS chemistry, followed by dialysis to remove unbound dye.
The hybrid nanoparticles exhibit a transverse relaxivity (r2) of 98 mM−1s−1, enabling T2-weighted MRI contrast.
Stability and Release Kinetics
Colloidal Stability
IR-820 PLGA nanoparticles maintain a hydrodynamic diameter of 103 ± 8 nm and zeta potential of −32 ± 4 mV in PBS for 7 days, indicating high colloidal stability.
Dye Release Profile
In vitro release studies using dialysis bags (3.5 kDa) show sustained release over 72 hours:
- Free IR-820 : 95% released within 24 hours.
- IR-820 PLGA : 45% released at 24 hours, 80% at 72 hours.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing NIR-820-conjugated nanoparticles for dual-modal imaging applications?
- Methodological Answer : The synthesis involves conjugating Prussian blue nanoparticles (PBNPs) with NIR-820 dye. First, PBNPs are stabilized using citrate coatings to enhance colloidal stability and reduce aggregation. The this compound is then chemically conjugated to the citrate-coated PBNPs via carbodiimide crosslinking. After each modification step, colloidal stability and monodispersity must be verified using dynamic light scattering (DLS) and zeta potential measurements. Relaxometry (e.g., measuring T1-weighted MRI contrast enhancement) and spectrophotometry (e.g., absorption at 820 nm) are critical for confirming functional conjugation .
Q. Which characterization techniques are essential for validating this compound conjugates in preclinical studies?
- Methodological Answer :
- Physical Characterization : Use transmission electron microscopy (TEM) to assess nanoparticle size and morphology.
- Optical Properties : Measure absorption/emission spectra (λmax at 820 nm) to confirm dye integrity post-conjugation .
- MRI Performance : Quantify relaxivity (r1/r2 values) to evaluate T1-weighted contrast enhancement in vitro and in vivo .
- Colloidal Stability : Monitor hydrodynamic diameter and polydispersity index (PDI) via DLS over time and in physiological buffers .
Q. How can researchers address discrepancies in reported cytotoxicity data for NIR-820-conjugated nanoparticles?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., cell type, exposure duration). To resolve this:
- Use standardized assays (e.g., MTT, LDH release) across multiple cell lines.
- Include positive controls (e.g., free this compound) and negative controls (untreated cells) in parallel experiments.
- Perform longitudinal studies (e.g., 24–72 hours) to assess time-dependent toxicity, as short-term assays may miss delayed effects .
Advanced Research Questions
Q. What experimental strategies can optimize the photostability of this compound in aqueous biological environments?
- Methodological Answer :
- Encapsulation : Embed NIR-820 in hydrophilic polymer matrices (e.g., PEGylated liposomes) to shield it from hydrolytic degradation.
- Aggregation Mitigation : Introduce steric hindrance via surface functionalization (e.g., zwitterionic coatings) to reduce dye-dye interactions.
- Photostability Assays : Use continuous laser irradiation (e.g., 808 nm) to quantify fluorescence decay rates and compare formulations .
Q. How can researchers reconcile conflicting data on cellular uptake mechanisms of NIR-820-conjugated nanoparticles?
- Methodological Answer : Contradictory findings (e.g., phagocytosis vs. passive diffusion) may stem from cell-type specificity. To address this:
- Perform competitive inhibition assays using pharmacological blockers (e.g., cytochalasin D for phagocytosis, methyl-β-cyclodextrin for lipid raft-mediated uptake).
- Use fluorescence microscopy with organelle-specific dyes (e.g., Lysotracker) to track intracellular trafficking pathways .
Q. What experimental designs are critical for validating NIR-820’s dual-modal imaging efficacy in vivo?
- Methodological Answer :
- Dose Optimization : Conduct pharmacokinetic studies to determine the optimal dye concentration for balancing MRI contrast and optical signal-to-noise ratios.
- Multi-Modal Validation : Co-register MRI and near-infrared fluorescence (NIRF) images post-injection to confirm spatial overlap of signals.
- Control Groups : Include animals injected with unconjugated PBNPs or free NIR-820 to isolate the contribution of the conjugated system .
Q. How can researchers address discrepancies between in vitro and in vivo biocompatibility results for NIR-820-based probes?
- Methodological Answer :
- In Vivo Toxicity Screening : Perform histopathological analysis of major organs (liver, kidneys) post-administration to detect subacute toxicity missed in vitro.
- Immune Response Monitoring : Quantify serum cytokine levels (e.g., IL-6, TNF-α) to assess inflammatory reactions.
- Biodistribution Studies : Use inductively coupled plasma mass spectrometry (ICP-MS) to track nanoparticle accumulation in organs over time .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting relaxivity values reported for NIR-820-conjugated nanoparticles?
- Methodological Answer : Variations in relaxivity (r1/r2) may arise from differences in nanoparticle iron content or aggregation states. To resolve this:
- Standardize measurement conditions (e.g., magnetic field strength, temperature).
- Correlate relaxivity with TEM-derived iron core sizes and spectrophotometric dye-loading efficiency .
Q. What statistical approaches are recommended for analyzing dose-dependent optical signal variability in NIR-820 studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify dynamic signal ranges.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare signal intensities across dose groups.
- Include power analysis during experimental design to ensure sufficient sample sizes for detecting subtle effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
